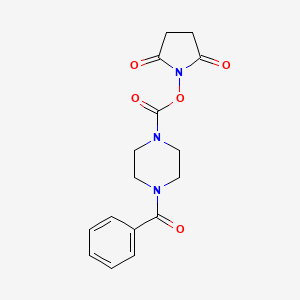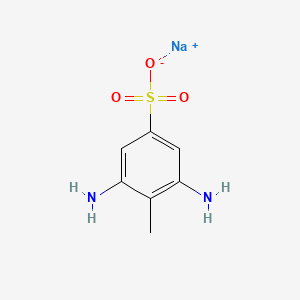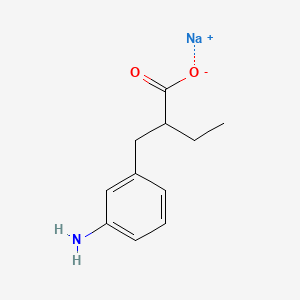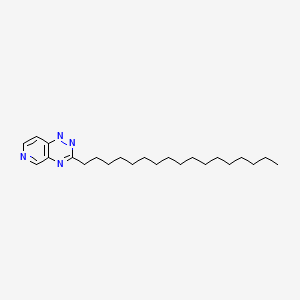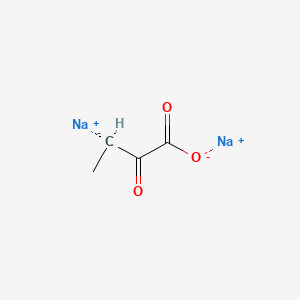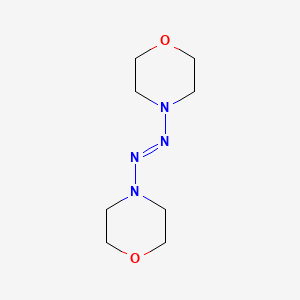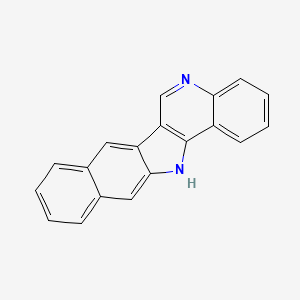
13H-Benz(5,6)indolo(3,2-c)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13H-Benz(5,6)indolo(3,2-c)quinoline is a heterocyclic compound that belongs to the class of indoloquinolines These compounds are known for their complex structures and significant biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13H-Benz(5,6)indolo(3,2-c)quinoline typically involves multi-step processes that include cyclization and functionalization reactions. One common method involves the condensation of isatin with o-phenylenediamine, followed by cyclodehydrogenation. Transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization are also employed to construct the indoloquinoline framework .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalysts. The use of microwave irradiation and nanoparticle catalysts, such as copper-doped cadmium sulfide or cerium(IV) oxide, has been proposed to enhance reaction yields and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: 13H-Benz(5,6)indolo(3,2-c)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the electronic properties of the substituents on the quinoline and indole rings.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, or alkyl halides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can lead to the formation of highly functionalized indoloquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
13H-Benz(5,6)indolo(3,2-c)quinoline has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 13H-Benz(5,6)indolo(3,2-c)quinoline involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, stabilizing the triple helix structure and inhibiting the activity of certain enzymes involved in DNA replication and repair . This interaction can lead to the disruption of cellular processes and induce cytotoxic effects in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Cryptolepine: A natural indoloquinoline alkaloid with antimalarial and anticancer properties.
Neocryptolepine: Another indoloquinoline derivative with similar biological activities.
Quindoline: Known for its antiviral and anticancer properties.
Uniqueness: 13H-Benz(5,6)indolo(3,2-c)quinoline is unique due to its specific arrangement of benzene, indole, and quinoline rings, which imparts distinct electronic and steric properties. This uniqueness contributes to its superior DNA triplex stabilization and potential therapeutic applications compared to other indoloquinoline derivatives .
Eigenschaften
CAS-Nummer |
149429-24-3 |
|---|---|
Molekularformel |
C19H12N2 |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
12,20-diazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaene |
InChI |
InChI=1S/C19H12N2/c1-2-6-13-10-18-15(9-12(13)5-1)16-11-20-17-8-4-3-7-14(17)19(16)21-18/h1-11,21H |
InChI-Schlüssel |
WCNKEWMBZFDYGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C(N3)C5=CC=CC=C5N=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


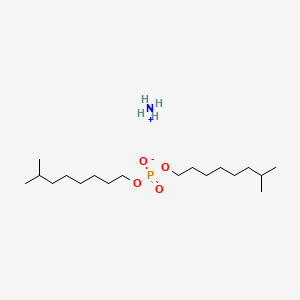
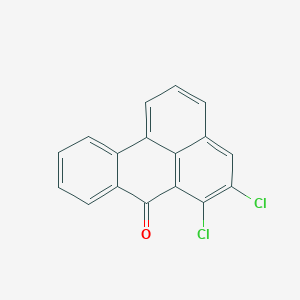
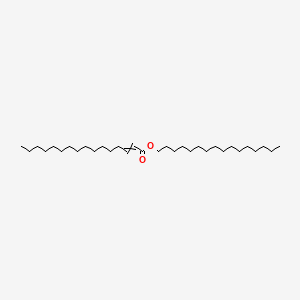
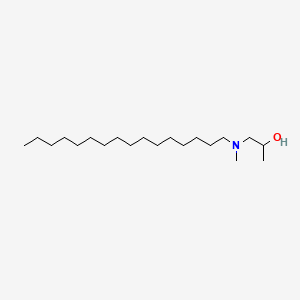
![Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)-](/img/structure/B12654842.png)
